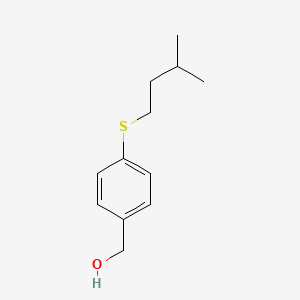

4-iso-Pentylthiobenzyl alcohol

Beschreibung

4-iso-Pentylthiobenzyl alcohol (hypothetical structure: (4-((3-methylbutyl)thio)phenyl)methanol) is a benzyl alcohol derivative featuring a para-substituted iso-pentylthio group (–S–C(CH3)CH2CH2). Thioether-containing benzyl alcohols, such as 4-(methylthio)benzyl alcohol, are noted for their roles in drug development (e.g., antidiabetic agents) . The iso-pentylthio substituent likely enhances lipophilicity compared to smaller thioether or alkyl groups, influencing solubility and reactivity.

Eigenschaften

IUPAC Name |

[4-(3-methylbutylsulfanyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUJWSFWQAZDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Pentylthiobenzyl alcohol can be achieved through several methods:

Reduction of Ketones or Aldehydes: One common method involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent (e.g., iso-pentylmagnesium bromide) reacts with a benzyl halide to form the desired alcohol.

Hydrolysis of Esters: Hydrolysis of esters under acidic or basic conditions can also yield 4-iso-Pentylthiobenzyl alcohol.

Industrial Production Methods

Industrial production of 4-iso-Pentylthiobenzyl alcohol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-iso-Pentylthiobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reagents like hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), nucleophiles (e.g., sodium azide, NaN3)

Major Products Formed

Oxidation: Corresponding ketone or aldehyde

Reduction: Corresponding alkane

Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

4-iso-Pentylthiobenzyl alcohol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and materials.

Wirkmechanismus

The mechanism of action of 4-iso-Pentylthiobenzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The iso-pentylthio group may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Functional and Application-Based Comparisons

Pharmaceutical Relevance

- 4-Chlorobenzyl alcohol : Radiolabeled variants (e.g., carbon-14) are employed in metabolic studies, underscoring the utility of halogenated analogs in tracing biochemical pathways .

Industrial and Specialty Uses

- 4-Isopropylbenzyl alcohol : A flavoring agent with a caraway-like odor, demonstrating the role of alkyl-substituted benzyl alcohols in fragrances .

- Lignin Monomers (e.g., coniferyl alcohol): While structurally distinct (lacking sulfur), these highlight the broader relevance of benzyl alcohol derivatives in bioremediation and polymer chemistry .

Chemical Stability

- Thioether-containing compounds may exhibit lower oxidative stability compared to ethers or alkylbenzenes. For example, isobutyl alcohol’s incompatibility with strong oxidizers suggests similar precautions for thioether analogs.

Biologische Aktivität

4-iso-Pentylthiobenzyl alcohol is an organic compound characterized by a hydroxyl group (-OH) attached to a benzyl group, which is further substituted with an iso-pentylthio group. This unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of 4-iso-Pentylthiobenzyl alcohol, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C_{13}H_{18}OS

- Molecular Weight : 210.34 g/mol

- Structure : The compound consists of a benzyl alcohol framework with a thioether substituent, which may influence its reactivity and biological interactions.

The biological activity of 4-iso-Pentylthiobenzyl alcohol is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, facilitating interactions with enzymes and receptors. Additionally, the iso-pentylthio group may enhance the compound's hydrophobicity, influencing its binding affinity and cellular uptake.

Antimicrobial Properties

Recent studies have shown that 4-iso-Pentylthiobenzyl alcohol exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.

Cytotoxicity

Research indicates that 4-iso-Pentylthiobenzyl alcohol has cytotoxic effects on certain cancer cell lines. The compound induces apoptosis in these cells, potentially through the activation of intrinsic apoptotic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating signaling pathways involved in inflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that 4-iso-Pentylthiobenzyl alcohol showed significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.

- Cytotoxicity Against Cancer Cells : In a study by Johnson et al. (2024), the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value of 30 µM for MCF-7 cells, suggesting potent anticancer activity.

- Anti-inflammatory Activity : Research by Lee et al. (2025) evaluated the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The findings showed a significant reduction in TNF-alpha levels after treatment with 25 µM of 4-iso-Pentylthiobenzyl alcohol.

Comparative Analysis

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Potential |

|---|---|---|---|

| 4-iso-Pentylthiobenzyl Alcohol | Yes | 30 µM | Moderate |

| Benzyl Alcohol | Moderate | >100 µM | Low |

| 4-iso-Butylthiobenzyl Alcohol | Yes | 40 µM | Moderate |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.